

An In-depth Technical Guide to 2-Hydroxy-2-methylpropanal (C4H8O2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-2-methylpropanal

Cat. No.: B1210290

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-2-methylpropanal** (C4H8O2), a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group. This document details its molecular structure, chemical and physical properties, and available data on its synthesis and analysis. While **2-Hydroxy-2-methylpropanal** serves as a key intermediate in various chemical syntheses and is a known bacterial xenobiotic metabolite, its direct biological activity and role in signaling pathways are not extensively documented in publicly available literature.^{[1][2]} This guide summarizes the current knowledge, presents available experimental approaches, and identifies areas where further research is needed to fully characterize this compound for applications in drug development and other scientific disciplines.

Molecular Structure and Chemical Identity

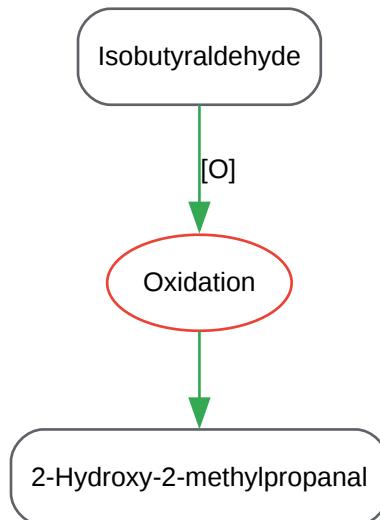
2-Hydroxy-2-methylpropanal, also known as 2-hydroxyisobutyraldehyde, is a hydroxyaldehyde derived from isobutyraldehyde with a hydroxyl group at the C2 position.^{[1][3]} ^[4] Its chemical formula is C4H8O2.^[1]

Molecular Identifiers:

Identifier	Value
IUPAC Name	2-hydroxy-2-methylpropanal[1]
Molecular Formula	C4H8O2[1]
CAS Number	20818-81-9[1]
Molecular Weight	88.11 g/mol [1]
Canonical SMILES	CC(C)(C=O)O[1]
InChI	InChI=1S/C4H8O2/c1-4(2,6)3-5/h3,6H,1-2H3[1]
InChIKey	HNVAGBIANFAIIL-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Hydroxy-2-methylpropanal**.


Property	Value	Source
Density	0.985 g/cm ³	[5]
Boiling Point	125.7 °C at 760 mmHg	[5]
Flash Point	38.9 °C	[5]
Refractive Index	1.412	[5]
Vapor Pressure	5.59 mmHg at 25°C	[5]
XLogP3-AA	-0.3	[6]
Topological Polar Surface Area	37.3 Å ²	[1]

Synthesis and Purification

While detailed, step-by-step laboratory synthesis protocols for **2-Hydroxy-2-methylpropanal** are not readily available in the reviewed literature, the oxidation of isobutyraldehyde is a potential synthetic route.[7] Another patented method describes the condensation of

isobutyraldehyde with formaldehyde to produce the similar compound, hydroxypivaldehyde, which suggests that aldol condensation reactions are a viable strategy.[8]

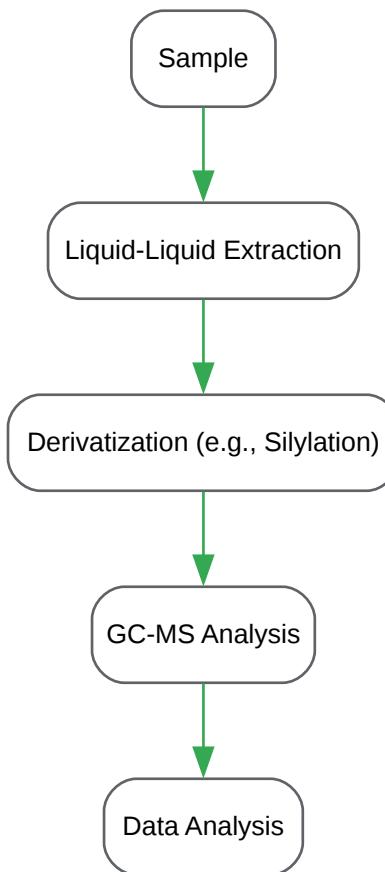
Potential Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: Potential synthesis of **2-Hydroxy-2-methylpropanal** via oxidation.

Purification: Purification of the final product would likely involve standard techniques such as distillation or column chromatography. Given the polar nature of the molecule, normal-phase chromatography on silica gel with a polar eluent system would be a suitable approach.

Analytical Methodologies


Detailed, validated analytical protocols for **2-Hydroxy-2-methylpropanal** are not extensively published. However, based on the analysis of similar aldehydes and hydroxy acids, the following methods are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

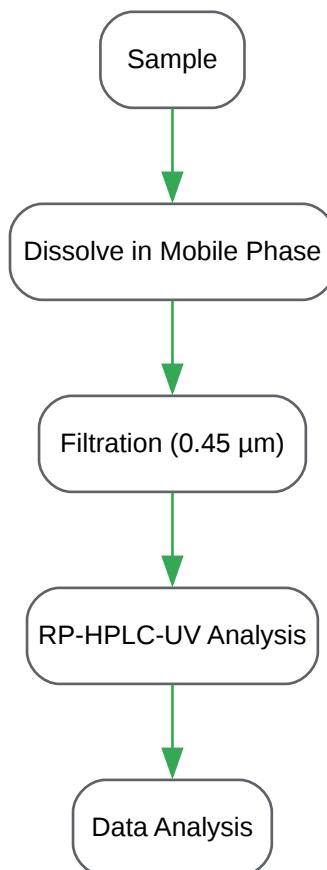
Due to the polarity and low volatility of **2-Hydroxy-2-methylpropanal**, derivatization is necessary prior to GC-MS analysis.

Experimental Protocol (Proposed):

- Sample Preparation (Extraction):
 - For biological matrices, a liquid-liquid extraction (LLE) with a solvent such as ethyl acetate is recommended.[9]
 - The organic extract is then dried over anhydrous sodium sulfate and evaporated to dryness under a gentle stream of nitrogen.[9]
- Derivatization:
 - Silylation: The dried extract can be reconstituted in a suitable solvent and treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for 30-60 minutes.[10]
 - PFBHA Derivatization: Alternatively, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed to form the corresponding oxime, which is amenable to GC-MS analysis.
- GC-MS Conditions (Starting Point):
 - Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).[10]
 - Injection: 1 μ L of the derivatized sample in split or splitless mode.[10]
 - Oven Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.[10][11]
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for GC-MS analysis of **2-Hydroxy-2-methylpropanal**.


High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a viable alternative for the analysis of **2-Hydroxy-2-methylpropanal**.^[12]

Experimental Protocol (Proposed):

- Instrumentation:
 - HPLC system with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).
 - C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[13]
- Chromatographic Conditions (Starting Point):

- Mobile Phase: A gradient mixture of acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) may be necessary to improve peak shape.
[\[12\]](#)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 30 °C.
- Detection: UV at a low wavelength, such as 210 nm, due to the lack of a strong chromophore.
- Sample Preparation:
 - Samples should be dissolved in the mobile phase and filtered through a 0.45 μ m syringe filter before injection.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for HPLC analysis of **2-Hydroxy-2-methylpropanal**.

Biological Activity and Signaling Pathways

The direct biological activity and involvement in specific signaling pathways of **2-Hydroxy-2-methylpropanal** are not well-documented in the scientific literature. It is known to be a bacterial xenobiotic metabolite.^[1] In the context of atmospheric chemistry, it is a photooxidation product of 2-methyl-3-buten-2-ol (MBO).

For the drug development audience, it is noteworthy that derivatives of the structurally similar compound, 2-hydroxy-2-methylpropanamide, have been investigated as Selective Androgen Receptor Modulators (SARMs). These derivatives interact with the androgen receptor, but there is no evidence to suggest that **2-Hydroxy-2-methylpropanal** itself has this activity. The lack of data on cytotoxicity, protein interactions, or effects on cellular signaling pathways for the parent molecule represents a significant knowledge gap.

Conclusion and Future Directions

2-Hydroxy-2-methylpropanal is a simple, bifunctional molecule with well-defined chemical and physical properties. While its synthesis and analysis can be approached with standard organic chemistry and analytical techniques, detailed, validated protocols are not readily available. The most significant area for future research, particularly from a drug development perspective, is the elucidation of its biological activity. Studies on its cytotoxicity, metabolic fate in mammalian systems, and potential interactions with cellular targets are necessary to understand its pharmacological and toxicological profile. The development of robust and validated analytical methods for its quantification in biological matrices will be a critical first step in enabling such research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-2-methylpropanal | C4H8O2 | CID 88703 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-hydroxy-2-methylpropanal|20818-81-9 - MOLBASE Encyclopedia [m.molbase.com]
- 6. 2-hydroxy-2-methyl propionaldehyde, 20818-81-9 [thegoodscentscompany.com]
- 7. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 8. CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal - Google Patents
[patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 2-Hydroxy-2-methylpropionaldehyde | SIELC Technologies [sielc.com]
- 13. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-2-methylpropanal (C4H8O2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210290#2-hydroxy-2-methylpropanal-molecular-structure-and-formula-c4h8o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com